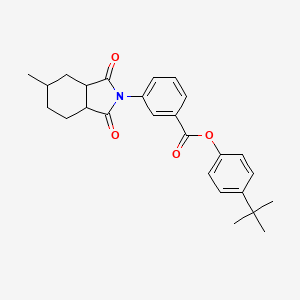
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride
Descripción general
Descripción
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the mid-1990s by a team of researchers led by Dr. Philip Portoghese at the University of Minnesota. Since then, SNC80 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in medicine and research.
Mecanismo De Acción
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride selectively binds to the delta-opioid receptor, which is found in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These opioids then bind to other receptors in the brain and spinal cord, producing analgesic and other effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to produce a range of other biochemical and physiological effects. These include modulation of the immune system, regulation of body temperature, and modulation of the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to produce antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride. One area of interest is the development of novel delta-opioid receptor agonists that are more potent and have longer half-lives than this compound. Another area of interest is the study of the role of delta-opioid receptor activation in the regulation of mood and behavior. Finally, there is interest in the development of delta-opioid receptor agonists as potential treatments for addiction and other neuropsychiatric disorders.
Aplicaciones Científicas De Investigación
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride has been used extensively in scientific research to study the delta-opioid receptor and its role in pain management, addiction, and other physiological processes. One study found that this compound was effective in reducing pain in rats without producing the side effects associated with traditional opioid drugs. Another study showed that this compound could reduce the reinforcing effects of cocaine in rats, suggesting that it may have potential as a treatment for drug addiction.
Propiedades
IUPAC Name |
1-(1-ethylcyclopentyl)-1-phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c1-2-20(13-6-7-14-20)21(23,19-11-4-3-5-12-19)15-10-18-22-16-8-9-17-22;/h3-5,11-12,23H,2,6-9,13-14,16-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXWBOPDYLRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C(C#CCN2CCCC2)(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B3981030.png)
![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperazine](/img/structure/B3981038.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3981057.png)
![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)



![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3981087.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)



